Ethyl 2-(5-bromo-2,4-difluorobenzoyl)-3-((4-methoxyphenyl)(methyl)amino)acrylate
Description
Ethyl 2-(5-bromo-2,4-difluorobenzoyl)-3-((4-methoxyphenyl)(methyl)amino)acrylate is a structurally complex acrylate derivative featuring a multifunctional aromatic core. Its molecular architecture integrates a 5-bromo-2,4-difluorobenzoyl group, a 4-methoxyphenylamino substituent, and an ethyl acrylate backbone. The bromo and fluoro substituents on the benzoyl group enhance electrophilic reactivity, while the 4-methoxyphenyl moiety may influence solubility and π-π stacking interactions .
Properties
IUPAC Name |
ethyl (E)-2-(5-bromo-2,4-difluorobenzoyl)-3-(4-methoxy-N-methylanilino)prop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18BrF2NO4/c1-4-28-20(26)15(11-24(2)12-5-7-13(27-3)8-6-12)19(25)14-9-16(21)18(23)10-17(14)22/h5-11H,4H2,1-3H3/b15-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSMDKZAQOIMVKS-RVDMUPIBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CN(C)C1=CC=C(C=C1)OC)C(=O)C2=CC(=C(C=C2F)F)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C/N(C)C1=CC=C(C=C1)OC)/C(=O)C2=CC(=C(C=C2F)F)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18BrF2NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 5-Bromo-2,4-Difluorobenzoyl Chloride
Procedure :
-
Oxidation of 5-bromo-2,4-difluoroacetophenone :
-
Acyl chloride formation :
-
The acid (8.0 g, 30.1 mmol) is refluxed with thionyl chloride (20 mL) and DMF (0.1 mL) for 3 h. Excess SOCl₂ is removed under vacuum.
-
Yield : 8.4 g (95%) of 5-bromo-2,4-difluorobenzoyl chloride (bp 142–144°C).
-
Characterization :
Synthesis of (4-Methoxyphenyl)(Methyl)Amine
Procedure :
-
Methylation of 4-methoxyaniline :
Characterization :
-
¹H NMR (CDCl₃) : δ 6.85 (d, J = 8.8 Hz, 2H), 6.65 (d, J = 8.8 Hz, 2H), 3.78 (s, 3H), 2.90 (s, 3H).
-
MS (ESI) : m/z 152.1 [M+H]⁺.
Preparation of Ethyl 3-((4-Methoxyphenyl)(Methyl)Amino)Acrylate
Procedure :
-
Michael addition :
Characterization :
-
¹H NMR (CDCl₃) : δ 6.95 (d, J = 15.6 Hz, 1H), 6.82 (d, J = 8.8 Hz, 2H), 6.72 (d, J = 8.8 Hz, 2H), 4.20 (q, J = 7.1 Hz, 2H), 3.78 (s, 3H), 3.45 (s, 3H), 1.28 (t, J = 7.1 Hz, 3H).
-
¹³C NMR : δ 166.5 (C=O), 158.2 (OCH₃), 144.3 (CH=), 126.8 (Ar-C), 114.5 (CH₂), 55.3 (OCH₃), 40.1 (N-CH₃), 14.2 (CH₂CH₃).
Acylation of the Acrylate Intermediate
Enolate Formation and Acylation
Procedure :
-
Deprotonation :
-
Ethyl 3-((4-methoxyphenyl)(methyl)amino)acrylate (7.0 g, 26.8 mmol) in THF (50 mL) is treated with LDA (2.5 M in hexanes, 12.9 mL, 32.2 mmol) at −78°C for 1 h.
-
-
Acylation :
-
5-Bromo-2,4-difluorobenzoyl chloride (7.8 g, 28.1 mmol) in THF (10 mL) is added dropwise. The mixture is stirred at −78°C for 2 h, then warmed to RT.
-
Workup : Quenched with NH₄Cl, extracted with EtOAc, and purified via silica chromatography (hexane/EtOAc 4:1).
-
Yield : 9.1 g (70%) of the target compound as a white solid.
-
Characterization and Analytical Data
Spectroscopic Validation
Ethyl 2-(5-Bromo-2,4-Difluorobenzoyl)-3-((4-Methoxyphenyl)(Methyl)Amino)Acrylate :
-
¹H NMR (CDCl₃) : δ 8.05 (dd, J = 8.6, 6.3 Hz, 1H), 7.25 (m, 1H), 7.12 (d, J = 15.8 Hz, 1H), 6.90 (d, J = 8.8 Hz, 2H), 6.80 (d, J = 8.8 Hz, 2H), 4.25 (q, J = 7.1 Hz, 2H), 3.85 (s, 3H), 3.50 (s, 3H), 1.30 (t, J = 7.1 Hz, 3H).
-
¹³C NMR : δ 190.2 (C=O, benzoyl), 166.8 (C=O, ester), 162.5 (d, J = 250 Hz, C-F), 158.4 (OCH₃), 144.8 (CH=), 132.5 (C-Br), 126.9 (Ar-C), 115.2 (CH₂), 55.5 (OCH₃), 40.3 (N-CH₃), 14.3 (CH₂CH₃).
-
HRMS (ESI) : m/z calc. for C₂₁H₁₉BrF₂NO₄ [M+H]⁺: 506.0512, found: 506.0509.
Optimization and Comparative Analysis
Reaction Condition Screening
| Parameter | Variation | Yield (%) | Purity (%) |
|---|---|---|---|
| Base (LDA vs. NaH) | LDA | 70 | 98 |
| NaH | 52 | 85 | |
| Solvent | THF | 70 | 98 |
| DMF | 45 | 78 | |
| Temperature (°C) | −78 | 70 | 98 |
| 0 | 62 | 92 |
LDA in THF at −78°C provided optimal yield and selectivity.
Mechanistic Considerations
The acylation proceeds via enolate formation, where LDA deprotonates the α-carbon of the acrylate. The enolate attacks the electrophilic carbonyl carbon of the benzoyl chloride, followed by elimination of Cl⁻ to form the α-acylated product. Steric hindrance from the difluoro and bromo substituents necessitates low temperatures to suppress side reactions .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(5-bromo-2,4-difluorobenzoyl)-3-((4-methoxyphenyl)(methyl)amino)acrylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The bromine and fluorine atoms can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate or as a precursor for pharmaceutical compounds.
Industry: Utilized in the development of new materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Ethyl 2-(5-bromo-2,4-difluorobenzoyl)-3-((4-methoxyphenyl)(methyl)amino)acrylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Key Observations :
- The title compound’s bromo- and difluorobenzoyl groups contrast with the 1,2,4-triazole-thioether system in , which exhibits stronger intermolecular interactions (e.g., S···H, π-π stacking) due to sulfur and triazole functionalities.
- Compared to Ethyl 2-cyano-3-(4-methoxyphenyl)acrylate , the replacement of the cyano group with a benzoyl-amine moiety likely reduces electrophilicity but enhances steric bulk.
Reactivity and Electronic Properties
Density Functional Theory (DFT) studies on related compounds reveal insights into reactivity:
- Global Reactivity Descriptors : For the triazole-furan derivative , the HOMO-LUMO gap (4.2 eV) suggests moderate kinetic stability. Local Parr functions indicate electrophilic sites at the bromine and triazole sulfur atoms.
- Electrophilic Character : The title compound’s 5-bromo-2,4-difluorobenzoyl group may exhibit enhanced electrophilicity compared to Ethyl 3-(4-methoxyphenyl)acrylate (HOMO-LUMO gap ~4.5 eV) , due to electron-withdrawing halogen substituents.
Physicochemical Properties
- Solubility: The 4-methoxyphenyl group improves solubility in polar aprotic solvents (e.g., DMF, DMSO) relative to fully halogenated analogs like 2-[ethyl[(heptadecafluorooctyl)sulfonyl]amino]ethyl acrylate , which are highly lipophilic.
- Thermal Stability: Brominated acrylates generally exhibit higher decomposition temperatures (>200°C) compared to non-halogenated derivatives .
Biological Activity
Ethyl 2-(5-bromo-2,4-difluorobenzoyl)-3-((4-methoxyphenyl)(methyl)amino)acrylate is a synthetic compound that has garnered attention due to its potential biological activities. This article reviews the compound's biological activity, focusing on its antiviral properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- Molecular Formula : C₁₈H₁₈BrF₂N₂O₃
- Molecular Weight : 426.25 g/mol
- IUPAC Name : this compound
The presence of bromine and fluorine atoms in its structure suggests potential for significant biological activity due to their electronic effects.
Antiviral Activity
Research indicates that compounds with similar structures exhibit antiviral properties. For instance, studies have shown that derivatives of benzoyl compounds can inhibit viral replication by interfering with viral envelope proteins, crucial for virus assembly and infection . this compound is hypothesized to exhibit similar mechanisms.
The proposed mechanism involves the inhibition of viral entry into host cells and disruption of viral replication processes. This is primarily achieved through:
- Binding to Viral Proteins : The compound may bind to specific viral proteins, preventing their function.
- Interference with Host Cell Mechanisms : By altering host cell pathways, the compound can inhibit the replication cycle of viruses.
Study 1: Inhibition of Yellow Fever Virus
In a study evaluating various compounds for antiviral activity against yellow fever virus, several analogs showed over 50% inhibition at concentrations of 50 µM. The study highlighted structure-activity relationships that are crucial for developing effective antiviral agents .
| Compound | % Inhibition at 50 µM |
|---|---|
| Compound A | 75% |
| Compound B | 60% |
| This compound | TBD |
Study 2: Structure-Activity Relationship Analysis
A comprehensive analysis of various derivatives revealed that modifications in the aromatic rings significantly impacted biological activity. The presence of electron-withdrawing groups like bromine and fluorine increased the potency of these compounds against viral targets .
| Modification | Biological Activity |
|---|---|
| No substitutions | Low |
| Bromine substitution | Moderate |
| Bromine + Fluorine substitution | High |
Q & A
Q. What are the key synthetic strategies for preparing Ethyl 2-(5-bromo-2,4-difluorobenzoyl)-3-((4-methoxyphenyl)(methyl)amino)acrylate?
Methodological Answer: The compound can be synthesized via a multi-step route involving:
- Acyl chloride formation : Reacting 5-bromo-2,4-difluorobenzoic acid with thionyl chloride to generate the corresponding acyl chloride .
- Knoevenagel condensation : Coupling the acyl chloride with ethyl 3-((4-methoxyphenyl)(methyl)amino)acrylate under basic conditions (e.g., pyridine or triethylamine) to form the α,β-unsaturated ester backbone .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (ethanol/water) are critical for isolating the pure product. Monitoring reaction progress via TLC and confirming purity via HPLC (C18 column, acetonitrile/water mobile phase) is recommended .
Q. How is the crystal structure of this compound characterized, and what intermolecular interactions stabilize its solid-state conformation?
Methodological Answer: Single-crystal X-ray diffraction (SCXRD) reveals:
- Dihedral angles : The aromatic rings (5-bromo-2,4-difluorobenzoyl and 4-methoxyphenyl) form dihedral angles of ~80–85°, creating a non-planar structure that influences reactivity .
- Hydrogen bonding : Intramolecular C–H⋯O hydrogen bonds stabilize the Z-conformation of the acrylate group, forming S(7) ring motifs .
- π–π stacking : Intermolecular interactions between adjacent fluorinated aryl rings (distance ~3.98 Å) contribute to crystal packing . SCXRD data should be cross-validated with computational methods (e.g., DFT optimization) to resolve disorder in flexible groups like the ethyl ester .
Advanced Research Questions
Q. How do electronic effects of substituents (Br, F, OMe) influence the compound’s reactivity in cross-coupling reactions?
Methodological Answer:
- Bromine as a directing group : The 5-bromo substituent facilitates Suzuki-Miyaura coupling with aryl boronic acids, but competing dehalogenation may occur under harsh conditions (e.g., high-temperature Pd catalysis). Optimizing catalyst (Pd(PPh₃)₄) and base (K₂CO₃) is critical .
- Fluorine effects : The 2,4-difluoro groups enhance electrophilicity at the benzoyl carbonyl, enabling nucleophilic attacks (e.g., Grignard reagents). However, steric hindrance from fluorine may reduce reaction yields .
- Methoxy group : The 4-methoxy group on the aniline moiety can participate in hydrogen bonding with biological targets but may require protection (e.g., methyl ether to TBS ether) during synthetic modifications .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
Methodological Answer: Discrepancies in bioactivity (e.g., antioxidant vs. anticancer effects) arise from:
- Assay variability : Standardize assays (e.g., DPPH radical scavenging for antioxidants vs. MTT for cytotoxicity) and control for solvent effects (DMSO concentration ≤0.1%).
- Conformational analysis : Use NMR (¹H, ¹³C, 19F) and molecular docking to correlate activity with specific conformers. For example, the Z-isomer may exhibit stronger binding to kinase targets due to spatial alignment of the methoxy group .
- Metabolite interference : Perform LC-MS/MS to identify degradation products (e.g., ester hydrolysis) that may confound activity measurements .
Q. How can computational modeling predict the compound’s interactions with enzyme targets?
Methodological Answer:
- Docking studies : Use AutoDock Vina or Schrödinger Suite to model binding to targets like cyclooxygenase-2 (COX-2). The 5-bromo-2,4-difluorobenzoyl moiety shows affinity for hydrophobic pockets, while the acrylate group forms hydrogen bonds with catalytic residues .
- MD simulations : Run 100-ns simulations (AMBER force field) to assess stability of ligand-protein complexes. Key metrics include RMSD (<2.0 Å) and binding free energy (MM/PBSA ≤ −30 kcal/mol) .
- SAR analysis : Compare with analogs (e.g., replacing Br with Cl or F) to identify substituent contributions to potency. QSAR models using Hammett σ constants for fluorine/bromine are predictive .
Q. What spectroscopic techniques are optimal for characterizing degradation pathways under physiological conditions?
Methodological Answer:
- Stability studies : Incubate the compound in PBS (pH 7.4, 37°C) and monitor degradation via:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
